molecular formula C6H11NO3 B3275982 D-Proline, 4-hydroxy-1-methyl-, cis- CAS No. 63269-53-4

D-Proline, 4-hydroxy-1-methyl-, cis-

Cat. No. B3275982
CAS RN: 63269-53-4
M. Wt: 145.16 g/mol
InChI Key: FMIPNAUMSPFTHK-RFZPGFLSSA-N
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Description

“D-Proline, 4-hydroxy-1-methyl-, cis-” or “cis-4-Hydroxy-D-proline” is a compound useful in organic synthesis . It is a D-proline in which a hydrogen at the 4-position of the pyrrolidine ring is substituted by a hydroxy group (R-configuration) . It is functionally related to an alpha-amino acid .


Synthesis Analysis

The synthesis of cis-4-Hydroxy-D-proline involves regioselective hydrogenation of the isolated ®-4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester. This produces (2R,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylic acid dimethyl ester in 98% yield. Subsequent hydrolysis of the ester and N-(alkoxycarbonyl) groups produces cis-4-hydroxy-D-proline in 98% yield and 96% de .


Molecular Structure Analysis

The global minimum structure of cis-4-Hydroxy-D-proline (CHDP) has been obtained by scanning the potential energy surface (PES). The highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MESP) surfaces are used to explain the chemical reactivity of the title molecule .


Chemical Reactions Analysis

The present study deals with a non-native amino acid, cis-4-hydroxy-D-proline (CHDP) using density functional theory at B3LYP/6-31+G (d,p) level . The atomic charge analysis has been carried out using Mulliken and natural population schemes .


Physical And Chemical Properties Analysis

The empirical formula of cis-4-Hydroxy-D-proline is C6H11NO3 . Its molecular weight is 145.16 . The SMILES string is COC([C@H]1CC@HO)=O.Cl .

Safety And Hazards

According to the safety data sheet, in case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention. In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . New knowledge of hydroxyproline biochemistry and nutrition aids in improving the growth, health, and well-being of humans and other animals .

properties

IUPAC Name

(2R,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIPNAUMSPFTHK-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729337
Record name (4R)-4-Hydroxy-1-methyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Proline, 4-hydroxy-1-methyl-, cis-

CAS RN

63269-53-4
Record name (4R)-4-Hydroxy-1-methyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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